Cas no 1003708-08-4 (Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate)

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
- 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester
- Methyl 2-amino-3-chloro-5-(trifluoromethoxy)
- 2-aMino-3-chloro-5-(trifluoroMethoxy)benzoic acid
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- MDL: MFCD09835202
- Inchi: InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
- InChI Key: FLUHLRSUIMWSLN-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 212515-1g |
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 95% | 1g |
£55.00 | 2022-02-28 | |
Fluorochem | 212515-5g |
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 95% | 5g |
£164.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857526-1g |
Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | ≥97% | 1g |
¥2,415.60 | 2022-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0362-5G |
methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 95% | 5g |
¥ 752.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0362-1G |
methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 95% | 1g |
¥ 244.00 | 2023-04-05 | |
Aaron | AR0002G9-100mg |
Benzoic acid, 2-amino-3-chloro-5-(trifluoromethoxy)-, methyl ester |
1003708-08-4 | 98% | 100mg |
$28.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0362-5g |
methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 95% | 5g |
¥753.0 | 2024-04-26 | |
A2B Chem LLC | AA02077-250mg |
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 98+% | 250mg |
$75.00 | 2024-04-20 | |
abcr | AB174426-1g |
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate; . |
1003708-08-4 | 1g |
€466.30 | 2024-04-21 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0362-1.0g |
methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1003708-08-4 | 95% | 1.0g |
¥244.0000 | 2024-07-29 |
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Related Literature
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1003708-08-4): A Comprehensive Overview
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, identified by its CAS number 1003708-08-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of an amino group, a chloro substituent, and a trifluoromethoxy group, contribute to its unique chemical properties and reactivity.
The synthesis and characterization of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate have been extensively studied in recent years. Researchers have focused on optimizing synthetic pathways to achieve high yields and purity, which are crucial for pharmaceutical applications. Advanced techniques such as crystallographic analysis and spectroscopic methods have been employed to elucidate its molecular structure and understand its interactions with biological targets.
One of the most intriguing aspects of this compound is its potential as a precursor in the development of novel pharmaceutical agents. The benzoic acid core is a well-documented scaffold in drug discovery, with numerous examples of clinically successful drugs derived from similar structures. The introduction of halogen atoms, particularly chlorine and trifluoromethoxy groups, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further medicinal chemistry exploration.
Recent studies have highlighted the biological activity of derivatives similar to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. For instance, researchers have investigated its potential role in modulating enzyme activity and inhibiting inflammatory pathways. These findings suggest that this compound may have therapeutic implications in areas such as oncology and immunology. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity to certain protein targets, which could lead to the development of more potent and selective drugs.
The chemical properties of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate also make it a valuable tool in research settings. Its reactivity allows for further functionalization, enabling chemists to design and synthesize new analogs with tailored properties. This flexibility is crucial for exploring structure-activity relationships (SARs), which are essential for optimizing drug candidates.
In addition to its pharmaceutical potential, this compound has been explored for its role in materials science. The unique electronic properties of benzoic acid derivatives make them suitable candidates for use in organic electronics and photovoltaic devices. The presence of fluorine atoms can influence the electronic characteristics of the molecule, leading to improved performance in these applications.
The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate involves multiple steps, each requiring careful optimization to ensure high efficiency and minimal byproduct formation. Common synthetic routes include nucleophilic aromatic substitution reactions, coupled with protection-deprotection strategies to introduce the desired functional groups in the correct order. Recent advancements in catalytic methods have also enabled more sustainable synthetic pathways, reducing the environmental impact of production processes.
The analytical characterization of this compound is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These methods provide detailed information about the molecular structure and help ensure that the compound meets the stringent requirements for pharmaceutical use.
The pharmacological evaluation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate has revealed promising results in preclinical studies. Its ability to interact with specific biological targets suggests that it may have therapeutic benefits in treating various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects before it can be considered for clinical use.
In conclusion, Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1003708-08-4) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for drug development, while its reactivity allows for further chemical exploration. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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